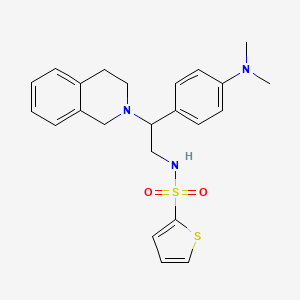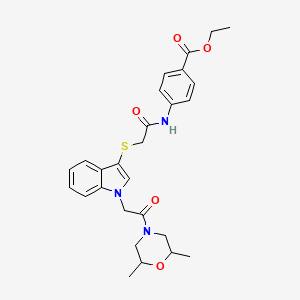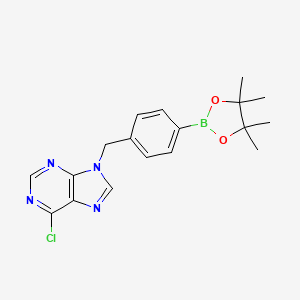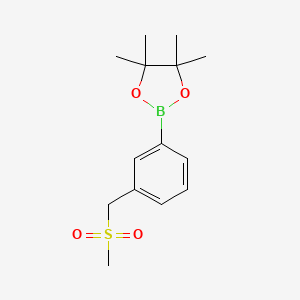
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H27N3O2S2 and its molecular weight is 441.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Properties and Biochemical Applications
Compounds related to the one have been studied for their inhibitory properties against specific enzymes, indicating potential for therapeutic use. For instance, tetrahydroisoquinoline derivatives have shown potency in inhibiting phenylethanolamine N-methyltransferase (PNMT) , an enzyme involved in epinephrine biosynthesis. This suggests potential applications in treating conditions related to epinephrine imbalance, such as certain cardiovascular diseases (Blank et al., 1980).
Luminescence and Sensing Applications
Europium(III) complexes incorporating similar structural motifs have been utilized as fluorescent pH probes , demonstrating the compound's potential in bioimaging and intracellular pH measurements. These complexes offer high sensitivity and specificity, enabling detailed biological and chemical studies (Zhang et al., 2011).
Structural and Synthetic Chemistry
Research on sulfonamide-based compounds has also extended into the development of novel synthetic methodologies and the exploration of their structural characteristics. For example, studies on trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate highlight the importance of sulfonamide groups in facilitating chemical reactions and stabilizing compound structures, which could be crucial in the synthesis of complex molecules (Akkurt et al., 2008).
Catalysis and Green Chemistry
The use of tetrahydroisoquinolines in catalytic processes, such as Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate, showcases the potential of these compounds in facilitating environmentally friendly chemical reactions. This aligns with the growing demand for sustainable and efficient synthetic pathways in organic chemistry (Bunce et al., 2012).
Vasodilatory and Antihypertensive Activities
Some isoquinoline sulfonamides have been identified to possess vasodilatory activities , similar to known cardiovascular drugs like diltiazem. This highlights the therapeutic potential of these compounds in managing cardiovascular diseases and hypertension, presenting a promising area for drug development (Morikawa et al., 1989).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2/c1-25(2)21-11-9-19(10-12-21)22(16-24-30(27,28)23-8-5-15-29-23)26-14-13-18-6-3-4-7-20(18)17-26/h3-12,15,22,24H,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIGUDWWWKWHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)
![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)


![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)
![3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2764723.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2764725.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2764726.png)
![6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]](/img/structure/B2764728.png)


![N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2764733.png)
